(2E)-1-(2,5-Dichlorophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one
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Overview
Description
(2E)-1-(2,5-Dichlorophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one is an organic compound belonging to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(2,5-Dichlorophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is a base-catalyzed aldol condensation between an aromatic aldehyde and an aromatic ketone. The general procedure is as follows:
-
Starting Materials
- 2,5-Dichlorobenzaldehyde
- 2-Ethoxyacetophenone
-
Reaction Conditions
Base Catalyst: Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
-
Procedure
- Dissolve 2,5-dichlorobenzaldehyde and 2-ethoxyacetophenone in ethanol.
- Add a catalytic amount of NaOH or KOH to the mixture.
- Stir the reaction mixture at room temperature or heat under reflux for several hours.
- After completion, the reaction mixture is poured into ice-cold water to precipitate the product.
- The solid product is filtered, washed with water, and recrystallized from an appropriate solvent to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(2,5-Dichlorophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols using reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The dichloro substituents can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: H₂O₂, KMnO₄, or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: NaBH₄ in methanol or ethanol, LiAlH₄ in dry ether.
Substitution: Nucleophiles like ammonia (NH₃), primary amines (R-NH₂), or thiols (R-SH) in polar solvents.
Major Products
Oxidation: Epoxides, carboxylic acids.
Reduction: Saturated ketones, alcohols.
Substitution: Amino or thio-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2E)-1-(2,5-Dichlorophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one is used as a building block for synthesizing more complex molecules. Its reactive α,β-unsaturated carbonyl system makes it a valuable intermediate in organic synthesis.
Biology and Medicine
This compound has potential applications in medicinal chemistry. Chalcones and their derivatives are known for their biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Research is ongoing to explore the specific biological activities of this compound and its derivatives.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and polymers. Its unique structure allows for the development of materials with specific properties.
Mechanism of Action
The mechanism of action of (2E)-1-(2,5-Dichlorophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one depends on its application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The α,β-unsaturated carbonyl system can act as a Michael acceptor, reacting with nucleophiles in biological molecules, potentially leading to the inhibition of enzyme activity or the modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(2E)-1-(2,4-Dichlorophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one: Similar structure but with different chlorine substitution pattern.
(2E)-1-(2,5-Dichlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one: Similar structure but with different ethoxy substitution pattern.
(2E)-1-(2,5-Dichlorophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one: Similar structure but with methoxy instead of ethoxy group.
Uniqueness
The unique combination of dichloro and ethoxy substituents in (2E)-1-(2,5-Dichlorophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one can influence its reactivity and biological activity, making it distinct from other chalcones. The specific positions of these substituents can affect the compound’s electronic properties and steric interactions, leading to different chemical and biological behaviors.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
(E)-1-(2,5-dichlorophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2O2/c1-2-21-17-6-4-3-5-12(17)7-10-16(20)14-11-13(18)8-9-15(14)19/h3-11H,2H2,1H3/b10-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGWXGNITEHTNEW-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=CC(=O)C2=C(C=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C/C(=O)C2=C(C=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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